molecular formula C19H21NO3 B2617045 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide CAS No. 923185-15-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide

Cat. No.: B2617045
CAS No.: 923185-15-3
M. Wt: 311.381
InChI Key: QDGVNNHDOKAREK-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.4]nonane core fused to a 2-naphthamide moiety via a methylene linker. The 2-naphthamide group contributes aromaticity and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(16-8-7-14-5-1-2-6-15(14)11-16)20-12-17-13-22-19(23-17)9-3-4-10-19/h1-2,5-8,11,17H,3-4,9-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGVNNHDOKAREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide typically involves the following steps:

    Formation of the Spiroketal Moiety: The spiroketal structure can be synthesized from aliphatic compounds and γ-lactones.

    Attachment of the Naphthamide Group: The naphthamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal intermediate reacts with a naphthalene derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiroketal or naphthamide moieties, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The spiroketal moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Example) Molecular Weight (g/mol)
Target Compound 1,4-dioxaspiro[4.4]nonane 2-naphthamide, methylene linker Not explicitly provided Inferred ~450–500
Compound 9 () Phenylenebis(azanediyl) 2-naphthamide, diaminiohexyl chains C₄₄H₅₄O₈N₄ 759.43
N-[(2S)-spiro]ethanediamide () 1,4-dioxaspiro[4.4]nonane 3-nitrophenyl, ethanediamide C₁₆H₁₉N₃O₆ 349.34
Diazaspiro Analog () 1,4-diazaspiro[4.4]nona-diene 4-methoxyphenyl, sulfanyl, acetamide C₂₀H₂₂N₄O₂S ~386.48 (estimated)

Key Observations :

  • Substituent Impact : The 2-naphthamide group in the target compound and compound 9 () enhances aromaticity compared to the nitro-phenyl group in , which may increase π-π stacking interactions in biological systems .

Functional and Application-Based Comparisons

Critical Analysis :

  • Biolubricant Relevance: Spirocyclic esters derived from oleic acid () exhibit superior low-temperature performance, suggesting that the target compound’s dioxaspiro core may confer similar stability in non-polar environments .
  • Bioactivity Potential: Compound 9’s structural similarity to the target compound—both bearing 2-naphthamide groups—supports hypotheses about antimicrobial or receptor-targeting activity, though explicit data are lacking .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic compound that has attracted attention due to its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Structural Overview

The compound features a spiroketal moiety and a naphthamide group , which contribute to its distinctive chemical properties. The spiroketal structure is a bicyclic framework containing an oxygen atom, while the naphthamide is derived from naphthalene, enhancing the compound's interaction with biological targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The spiroketal moiety may modulate enzyme activity, while the naphthamide group can improve binding affinity and specificity towards molecular targets. This can lead to various biological effects, such as inhibition of enzyme activity and modulation of signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Summary

Pathogen TypeMIC (μg/mL)Reference
Gram-positive Bacteria 1.6
Gram-negative Bacteria 2–4
Fungi (Candida spp.) 0.5–2

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents like amphotericin B .

Anticancer Properties

This compound has also been explored for its anticancer activity . Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study assessing the compound's effects on prostate cancer cells (PC3), it demonstrated comparable efficacy to doxorubicin, a well-known chemotherapeutic agent. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Antimycobacterial Activity : Derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis, demonstrating high selectivity indices and low toxicity profiles .
  • Cytotoxicity Studies : Investigations into cytotoxic effects revealed that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development applications .
  • Structure-Activity Relationship (SAR) : The presence of both spiroketal and naphthamide functionalities appears critical for enhancing biological activity, providing a basis for further structural modifications aimed at improving efficacy.

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